The compound can be sourced from commercial suppliers specializing in organic chemicals. It is classified under esters and aromatic compounds due to its structural characteristics. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 2-ethoxy-4,6-dimethylbenzoate, and its CAS number is 917592-81-5.
Ethyl 2-ethoxy-4,6-dimethylbenzoate can be synthesized through several methods, primarily focusing on esterification reactions. The most common method involves the reaction of 2-ethoxy-4,6-dimethylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. This reaction typically requires refluxing the mixture to facilitate the esterification process.
Ethyl 2-ethoxy-4,6-dimethylbenzoate has a distinct molecular structure characterized by:
The canonical SMILES representation of this compound is CCOC1=CC(=CC(=C1C(=O)OCC)C)C, and its InChI key is LWFLFJOJZUDEDK-UHFFFAOYSA-N.
Ethyl 2-ethoxy-4,6-dimethylbenzoate can participate in various chemical reactions:
The mechanism of action for ethyl 2-ethoxy-4,6-dimethylbenzoate involves its interaction with biological targets such as enzymes or receptors. The presence of the ethoxy and dimethyl groups affects its binding affinity and specificity towards these targets. Potential pathways include:
The following table summarizes key physical and chemical properties:
| Property | Value |
|---|---|
| CAS Number | 917592-81-5 |
| Molecular Formula | |
| Molecular Weight | 222.28 g/mol |
| IUPAC Name | Ethyl 2-ethoxy-4,6-dimethylbenzoate |
| InChI Key | LWFLFJOJZUDEDK-UHFFFAOYSA-N |
Ethyl 2-ethoxy-4,6-dimethylbenzoate has several applications across various scientific fields:
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: 2128735-28-2
CAS No.: 39015-77-5